Tert-butyl 6-(methylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate
CAS No.: 1352926-02-3
Cat. No.: VC2569409
Molecular Formula: C11H20N2O2
Molecular Weight: 212.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1352926-02-3 |
|---|---|
| Molecular Formula | C11H20N2O2 |
| Molecular Weight | 212.29 g/mol |
| IUPAC Name | tert-butyl 6-(methylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate |
| Standard InChI | InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-7-8(6-13)9(7)12-4/h7-9,12H,5-6H2,1-4H3 |
| Standard InChI Key | SSLHAXMFLXPQSV-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC2C(C1)C2NC |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2C(C1)C2NC |
Introduction
Chemical Structure and Properties
Basic Information
Tert-butyl 6-(methylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate is characterized by its azabicyclic structure with specific functional groups that determine its chemical behavior and potential applications. The table below summarizes its key properties:
| Property | Value |
|---|---|
| CAS Number | 1352926-02-3 |
| Molecular Formula | C11H20N2O2 |
| Molecular Weight | 212.29 g/mol |
| MDL Number | MFCD21099568 |
| Purity (typical commercial) | 95% |
The compound features a 3-azabicyclo[3.1.0]hexane ring system, which is a bicyclic structure containing one nitrogen atom within the ring. This nitrogen atom contributes to the compound's classification as an azabicyclic compound. The tert-butyl group serves as a protecting group for the carboxylic acid moiety, while the methylamino group at the 6-position adds additional functionality to the molecule.
Structural Features
The molecule contains several key structural features that contribute to its chemical properties and potential biological activities:
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A 3-azabicyclo[3.1.0]hexane ring system as the core structure
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A methylamino group (-NHCH3) at position 6
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A tert-butyl carboxylate group at position 3, acting as a protecting group
This unique combination of structural elements creates a three-dimensional configuration that influences the compound's ability to interact with various molecular targets.
Physical and Chemical Properties
The physical and chemical properties of tert-butyl 6-(methylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate include:
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Appearance: Typically a crystalline solid
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Solubility: Generally soluble in common organic solvents including dichloromethane and tetrahydrofuran
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Storage Requirements: Should be kept in a dark place, sealed in a dry environment, at 2-8°C
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Reactivity: The methylamino group can participate in various reactions including nucleophilic substitutions and hydrogen bonding with potential biological targets
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Stability: The tert-butyl group provides protection for the carboxylic acid functionality but can be cleaved under acidic conditions
Synthesis and Chemical Reactions
Synthetic Routes
The synthesis of tert-butyl 6-(methylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves multi-step organic synthesis processes. Key steps in the synthesis include:
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Formation of the azabicyclo[3.1.0]hexane ring system
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Introduction of the methylamino group at position 6
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Protection of the nitrogen at position 3 with a tert-butyl carboxylate group
The synthetic route generally requires careful control of reaction conditions to ensure high yields and stereoselectivity. Common solvents used in these reactions include dichloromethane or tetrahydrofuran, with bases like sodium hydride or potassium carbonate facilitating various reaction steps.
Chemical Reactivity
The reactivity of tert-butyl 6-(methylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate is largely determined by its functional groups:
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Methylamino Group: Can participate in:
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Nucleophilic substitution reactions
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Alkylation reactions
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Formation of amides and other derivatives
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Hydrogen bonding interactions with biological targets
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Tert-butyl Carboxylate Group:
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Acts as a protecting group for the nitrogen atom
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Can be selectively cleaved under acidic conditions
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Provides steric hindrance that can influence reaction pathways
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Azabicyclic Core:
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Provides conformational rigidity to the molecule
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Contains stereogenic centers that influence three-dimensional structure
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Contributes to specific binding interactions with potential biological targets
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Applications in Medicinal Chemistry
Pharmaceutical Development
Tert-butyl 6-(methylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate plays a significant role in pharmaceutical development due to its unique structure and versatility:
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It serves as a building block in the creation of complex drug candidates
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The azabicyclic structure allows for specific interactions with biological targets
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Its conformational rigidity can enhance binding selectivity and potency
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The functional groups present provide sites for further modification and optimization
Neurological Applications
Research indicates that compounds with similar azabicyclic structures have shown promise in neurological applications. These compounds may exhibit affinity for specific receptors and can influence various neurochemical processes . The potential applications include:
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Development of compounds targeting dopamine or serotonin receptors
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Creation of molecules that modulate neurotransmission pathways
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Synthesis of potential therapeutic agents for neurological disorders
Research by Cravatt and colleagues has explored related azabicyclic structures in the context of enzyme inhibition, suggesting potential applications for compounds with this structural backbone in targeting specific biological pathways .
Comparative Analysis with Related Compounds
Structural Analogs
Several compounds share structural similarities with tert-butyl 6-(methylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate. The table below compares key related compounds:
These structural variations can significantly impact the chemical reactivity, biological activity, and pharmacokinetic properties of the compounds, highlighting the importance of subtle structural modifications in drug design.
Related Research Findings
Research on similar azabicyclic compounds has revealed potential applications in pharmaceutical development:
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Studies on 1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane derivatives have demonstrated activity as triple reuptake inhibitors, showing affinity for serotonin, norepinephrine, and dopamine transporters
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Investigations of azabicyclic compounds have shown potential for high in vitro potency and selectivity at various molecular targets
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Some azabicyclic compounds have demonstrated good bioavailability and brain penetration properties, making them promising candidates for central nervous system therapeutics
Current Research Status
Research Applications
Current research involving tert-butyl 6-(methylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate and related compounds focuses on:
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Use as a building block in complex organic synthesis
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Development of compounds targeting specific neurological pathways
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Structure-activity relationship studies to optimize biological activity
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Creation of molecular libraries for drug discovery screening
Knowledge Gaps
Despite its potential applications, several knowledge gaps remain in our understanding of tert-butyl 6-(methylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate:
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Detailed mechanistic studies on its interactions with specific biological targets
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Comprehensive physical and spectroscopic characterization data
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Systematic structure-activity relationship studies with various structural modifications
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In vivo pharmacokinetic and toxicological profiles
These gaps represent opportunities for future research to further elucidate the properties and potential applications of this compound.
Future Research Directions
Emerging Technologies
Advances in technologies that may impact research on this compound include:
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High-throughput screening methods to rapidly assess biological activity
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Computer-aided drug design to predict structure-activity relationships
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Advanced synthetic methodologies to create previously inaccessible derivatives
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Improved analytical techniques for detailed structural characterization
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